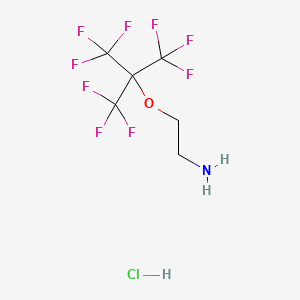
(Nonafluoro-t-butoxy)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nonafluoro-t-butoxy)ethylamine hydrochloride is a chemical compound with the molecular formula C6H7ClF9NO It is known for its unique structure, which includes a nonafluoro-t-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluoro-t-butoxy)ethylamine hydrochloride typically involves the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides. This reaction is carried out under controlled conditions to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(Nonafluoro-t-butoxy)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Aplicaciones Científicas De Investigación
(Nonafluoro-t-butoxy)ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorous compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Nonafluoro-t-butoxy)ethylamine hydrochloride involves its interaction with molecular targets through its amine group. The nonafluoro-t-butoxy group enhances its stability and reactivity, making it a valuable reagent in various chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethan-1-amine: A solvent used in the production of polydimethylsiloxane.
Ethylamine hydrochloride: A common reagent in organic synthesis.
2-Cyclohexyl-ethylamine hydrochloride: Used in various chemical reactions.
Uniqueness
(Nonafluoro-t-butoxy)ethylamine hydrochloride is unique due to its nonafluoro-t-butoxy group, which imparts distinctive properties such as high stability and reactivity. This makes it particularly valuable in the synthesis of fluorous compounds and other specialized applications.
Propiedades
Fórmula molecular |
C6H7ClF9NO |
|---|---|
Peso molecular |
315.56 g/mol |
Nombre IUPAC |
2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H6F9NO.ClH/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16;/h1-2,16H2;1H |
Clave InChI |
YTZIZQKNQOODDZ-UHFFFAOYSA-N |
SMILES canónico |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)
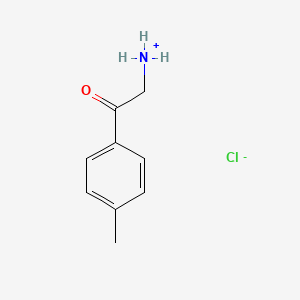
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
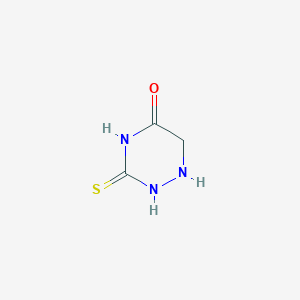
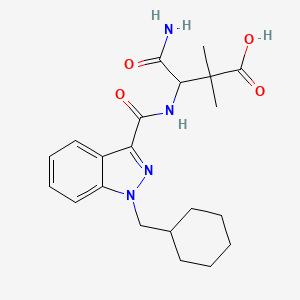
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
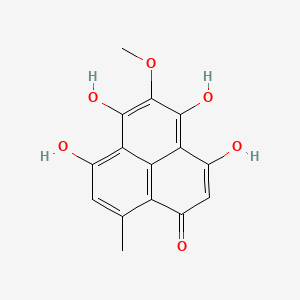

![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)

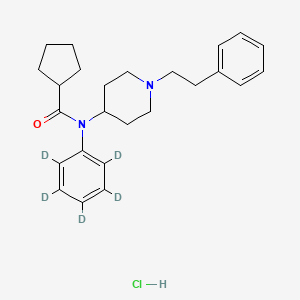
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
